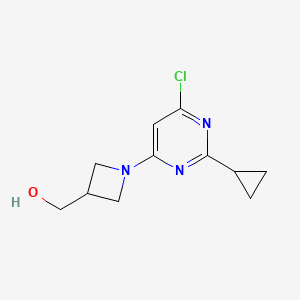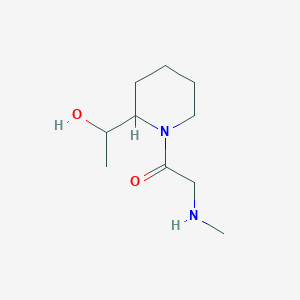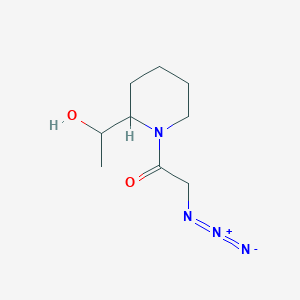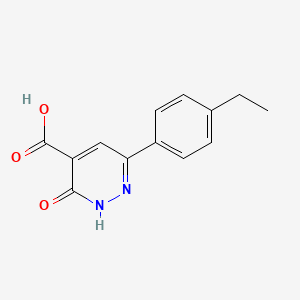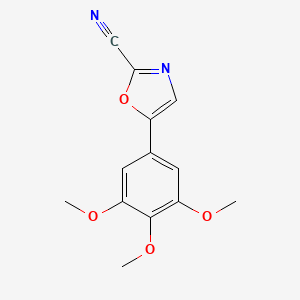
5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .Molecular Structure Analysis
The molecular structure of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile consists of a central oxazole ring attached to a phenyl ring substituted with three methoxy groups.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been synthesized and evaluated for their biological activity .科学的研究の応用
Anticancer Activity
5-Arylsulfonyl-1,3-oxazole-4-carbonitriles, a class of compounds related to 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile, have shown promising results in anticancer research. A study by Kachaeva et al. (2018) synthesized and characterized various 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, demonstrating their growth inhibitory and cytostatic activities against cancer cell lines at submicromolar concentrations. These compounds exhibited high selectivity towards leukemia cell lines, with some showing considerable cytotoxic selectivity towards renal and breast cancer subpanels, suggesting their potential as frameworks for developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Synthesis and Chemical Transformation
The copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone, as described by Xu et al. (2017), provides insights into the chemical transformation of this compound. This study highlights a protocol for synthesizing 5-aryloxazole-4-carbonitrile using potassium ferricyanide, showcasing a radical coupling mechanism and the dual role of potassium ferricyanide as a cyanide source and a coupling partner for oxazole cyclization (Xu, Qin, Yi, Wang, Chen, Zhang, Zhao, & Gong, 2017).
Pharmaceutical Properties
The synthesis and physicochemical properties of various oxazole derivatives, including those related to this compound, have been explored by Sameluk and Kaplaushenko (2015). Their research into acetonitrilothio-1,2,4-triazoles and their derivatives indicates potential pharmacological activities such as antitumor, anti-inflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).
Antiviral Activity
A study by Kachaeva et al. (2019) on derivatives of 1,3-oxazole-4-carbonitrile, closely related to this compound, revealed their in vitro activity against human cytomegalovirus (HCMV). This study synthesized 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile, demonstrating considerable antiviral activity against both a normal laboratory HCMV strain and a resistant isolate, suggesting their potential in developing new anti-HCMV drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
将来の方向性
The future directions for research on 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile could include further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, 2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)-benzo[d]oxazol-5-yl)-benzamide was found to be a potent anti-inflammatory agent with less ulcerogenic potential, suggesting that this series of compounds could be further explored for the development of safer and more active anti-inflammatory agents .
作用機序
Target of Action
The primary targets of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process in cell division . It can also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it can cause misfolding of client proteins, leading to their degradation and disruption of cellular processes .
Pharmacokinetics
The trimethoxyphenyl group, a component of the compound, is known to be a pharmacophore in numerous potent agents, suggesting that it may contribute to the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of cell division, protein misfolding, oxidative stress, altered gene expression, disrupted signal transduction, and inhibited cell growth . These effects can lead to cell death, particularly in cancer cells, making the compound a potential anticancer agent .
特性
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIZFBOJITZAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




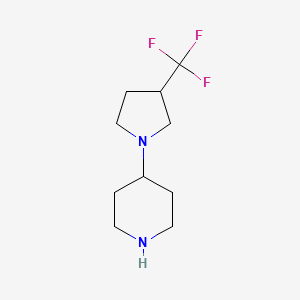

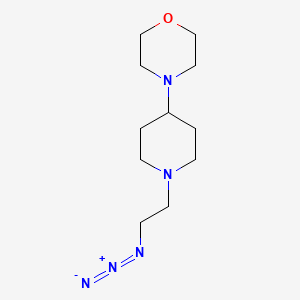
![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)
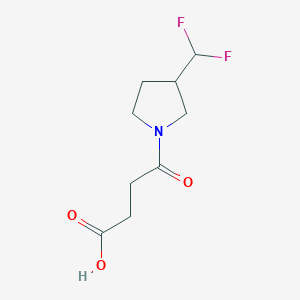
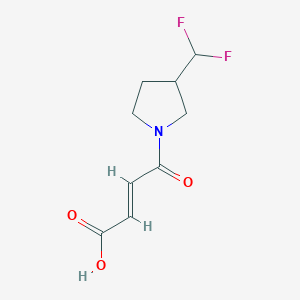
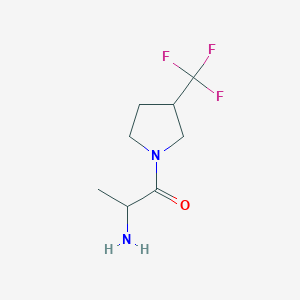
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)

